molecular formula C15H14O6 B10843059 3-Hydroxyphenethyl 3,4,5-trihydroxybenzoate

3-Hydroxyphenethyl 3,4,5-trihydroxybenzoate

Cat. No.: B10843059
M. Wt: 290.27 g/mol
InChI Key: VXELBUJPXRMMLF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxyphenethyl 3,4,5-trihydroxybenzoate involves the esterification of 3,4,5-trihydroxybenzoic acid with 3-hydroxyphenethyl alcohol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-hydroxyphenethyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-hydroxyphenethyl 3,4,5-trihydroxybenzoate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of α-glucosidase enzymes such as maltase and sucrase. This inhibition delays the digestion of carbohydrates, leading to a slower release of glucose into the bloodstream. Molecular docking studies have shown that the compound binds to the active sites of these enzymes via hydrogen-bond interactions with specific amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxyphenethyl 3,4,5-trihydroxybenzoate stands out due to its higher potency in inhibiting α-glucosidase compared to voglibose and acarbose. Additionally, its natural origin from Rhodiola crenulata adds to its appeal as a functional food ingredient .

Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

2-(3-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C15H14O6/c16-11-3-1-2-9(6-11)4-5-21-15(20)10-7-12(17)14(19)13(18)8-10/h1-3,6-8,16-19H,4-5H2

InChI Key

VXELBUJPXRMMLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CCOC(=O)C2=CC(=C(C(=C2)O)O)O

Origin of Product

United States

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